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Uridine, 5'-amino-2',5'-dideoxy- - 35959-38-7

Uridine, 5'-amino-2',5'-dideoxy-

Catalog Number: EVT-1598913
CAS Number: 35959-38-7
Molecular Formula: C9H13N3O4
Molecular Weight: 227.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5'-Amino-2',5'-dideoxyadenosine

  • Compound Description: This compound is a 5'-amino-2',5'-dideoxy analog of adenosine. It can be efficiently incorporated into DNA by DNA polymerases, substituting for its naturally occurring counterpart. []
  • Relevance: This compound shares the same 5'-amino-2',5'-dideoxy modification with Uridine, 5'-amino-2',5'-dideoxy- at the 5' position of the sugar moiety, differing only in the nucleobase. []

5'-Amino-2',5'-dideoxycytidine

  • Compound Description: Similar to the adenosine analog, this compound is a 5'-amino-2',5'-dideoxy analog of cytidine and can be incorporated into DNA by DNA polymerases. []
  • Relevance: This compound also shares the 5'-amino-2',5'-dideoxy modification with Uridine, 5'-amino-2',5'-dideoxy-, differing only in the nucleobase. []

5'-Amino-2',5'-dideoxyguanosine

  • Compound Description: This compound is a 5'-amino-2',5'-dideoxy analog of guanosine. Like the other analogs, it can be efficiently incorporated into DNA by DNA polymerases. []
  • Relevance: This compound shares the 5'-amino-2',5'-dideoxy modification with Uridine, 5'-amino-2',5'-dideoxy-, differing only in the nucleobase. []

5'-Amino-5'-deoxythymidine

  • Compound Description: This compound is a 5'-amino analog of thymidine. It can be converted to its corresponding 5'-N-triphosphate and incorporated into DNA by DNA polymerases. []
  • Relevance: This compound shares the 5'-amino modification with Uridine, 5'-amino-2',5'-dideoxy-, but lacks the 2'-deoxy modification. []

5'-Azido-2',5'-dideoxyuridine

  • Compound Description: This compound is a synthetic precursor to Uridine, 5'-amino-2',5'-dideoxy-. It is converted to the final product through the Staudinger reaction. []
  • Relevance: This compound is the direct precursor to Uridine, 5'-amino-2',5'-dideoxy-, differing only in the functional group at the 5' position. The azido group is reduced to an amino group in the final step of the synthesis. []

5'-Amino-2',5'-dideoxy-5'-N-triphosphate nucleotides

  • Compound Description: These are the triphosphate forms of the 5'-amino-2',5'-dideoxy nucleoside analogs, including Uridine, 5'-amino-2',5'-dideoxy-. They are substrates for DNA polymerases and allow for the incorporation of the modified nucleosides into DNA. [, ]
  • Relevance: These compounds are the activated forms of the corresponding 5'-amino-2',5'-dideoxy nucleosides, including Uridine, 5'-amino-2',5'-dideoxy-. They are essential for enzymatic incorporation into DNA. [, ]

5'-Methoxymethyl-5'-amino-2′,5′-dideoxyuridine

  • Compound Description: This compound is a 5'-amino-2′,5′-dideoxyuridine derivative with a 5'-methoxymethyl substituent. It exhibits a preference for the syn glycosidic conformation and the S furanose conformation. This compound shows some inhibitory activity against HSV-1. []
  • Relevance: This compound shares the 5'-amino-2′,5′-dideoxyuridine core structure with Uridine, 5'-amino-2',5'-dideoxy-, with an additional methoxymethyl group at the 5' position. []

3′-Amino-2′,3′-dideoxy-(E)-5-(2-bromovinyl)-uridine 5′-triphosphate

  • Compound Description: This compound is a uridine derivative with both a 3'-amino modification and a (E)-5-(2-bromovinyl) group on the base. It acts as a chain terminator for certain DNA polymerases. [, ]
  • Relevance: This compound shares the modified uridine core with Uridine, 5'-amino-2',5'-dideoxy-. Both compounds exemplify modifications at the uridine base and sugar moiety, highlighting the possibility for diverse modifications to modulate biological activity. [, ]
Overview

Uridine, 5'-amino-2',5'-dideoxy- is a modified nucleoside that plays a significant role in biochemical research and applications. It is part of a class of nucleoside analogs characterized by the presence of an amino group and the absence of hydroxyl groups at specific positions, which enhances its reactivity and utility in various scientific fields. This compound is particularly relevant in the study of nucleic acids and their interactions with biological systems.

Source

Uridine, 5'-amino-2',5'-dideoxy- can be synthesized from naturally occurring nucleosides such as uridine through various chemical reactions. The synthesis typically involves the reduction of 5'-azido-2',5'-dideoxy intermediates, which are derived from uridine itself. These processes enable the production of nucleotide analogs that are crucial for research in molecular biology and genetics.

Classification

This compound falls under the classification of nucleoside analogs. Nucleosides are structural components of nucleic acids, and their analogs are often utilized in pharmacology and biochemistry for their ability to mimic natural nucleosides while providing unique properties that facilitate experimental manipulations.

Synthesis Analysis

Methods

The synthesis of Uridine, 5'-amino-2',5'-dideoxy- typically involves a multi-step chemical process. One common method includes the Staudinger reaction, where 5'-azido-2',5'-dideoxyuridine is reduced to yield the corresponding amino derivative. This reaction is notable for its efficiency and high yield, making it a preferred approach in laboratory settings.

Technical Details

  1. Starting Material: The synthesis begins with uridine or its azido derivative.
  2. Reagents: Common reagents include triphenylphosphine and ammonia, which facilitate the reduction process.
  3. Conditions: The reaction is usually conducted under controlled temperatures (around room temperature to 60°C) and may involve solvents such as pyridine or methanol.
  4. Purification: After synthesis, the product is purified through techniques like column chromatography to ensure high purity levels.
Molecular Structure Analysis

Structure

The molecular structure of Uridine, 5'-amino-2',5'-dideoxy- features a ribofuranose sugar backbone with an amino group at the 5' position and lacks hydroxyl groups at both the 2' and 5' positions. This modification significantly alters its chemical properties compared to natural uridine.

Data

  • Molecular Formula: C10H14N6O2
  • Molecular Weight: 250.26 g/mol
  • InChI Key: InChI=1S/C10H14N6O2/c11-2-6-5(17)1-7(18-6)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14)
Chemical Reactions Analysis

Reactions

Uridine, 5'-amino-2',5'-dideoxy- can participate in various chemical reactions typical of nucleosides:

  1. Polymerase Incorporation: It can be incorporated into DNA strands by DNA polymerases such as the Klenow fragment of Escherichia coli DNA polymerase I. This incorporation allows it to serve as a building block for synthetic DNA.
  2. Cleavage Reactions: Upon mild acid treatment, DNA strands containing this modified nucleoside can be cleaved at specific sites, facilitating sequencing applications.

Technical Details

The incorporation process is efficient due to the enhanced reactivity of the amino group compared to hydroxyl groups found in natural nucleotides. This property allows for selective reactions that can be exploited in genomic studies.

Mechanism of Action

Process

The mechanism by which Uridine, 5'-amino-2',5'-dideoxy- exerts its effects primarily involves its role as a nucleotide analog during DNA synthesis:

  1. Substitution: It substitutes for natural uridine during DNA replication.
  2. Incorporation into DNA: The compound is incorporated into growing DNA strands due to its structural similarity to natural nucleotides.
  3. Cleavage: The resulting DNA can be selectively cleaved at sites containing this modified nucleotide, allowing researchers to analyze sequences effectively.

Data

This mechanism highlights the utility of Uridine, 5'-amino-2',5'-dideoxy- in genetic engineering and molecular biology applications.

Physical and Chemical Properties Analysis

Physical Properties

Uridine, 5'-amino-2',5'-dideoxy- typically exists as a white crystalline solid with good solubility in polar solvents like water and methanol.

Chemical Properties

  1. Stability: The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  2. Reactivity: Due to the presence of an amino group, it shows increased reactivity towards electrophiles compared to its natural counterparts.

Relevant data indicate that these properties make it suitable for various biochemical applications where reactivity is advantageous.

Applications

Uridine, 5'-amino-2',5'-dideoxy- has several scientific uses:

  1. Genomic Studies: It is used as a building block for synthesizing modified DNA strands.
  2. Antiviral Research: Its analogs have been explored for potential antiviral applications due to their ability to interfere with viral replication processes.
  3. Biochemical Research: The compound serves as a tool for studying nucleotide interactions within biological systems and aids in understanding nucleic acid structures.
Synthetic Methodologies and Reaction Pathways

Staudinger Reaction-Based Synthesis of 5'-Azido-2',5'-Dideoxy Intermediates

The synthesis of 5'-azido-2',5'-dideoxyuridine serves as the foundational intermediate for generating 5'-amino-modified nucleosides. This transformation initiates with the stereoselective conversion of the 5'-hydroxyl group to an azide functionality via nucleoside tosylation followed by azide displacement. The reaction proceeds under mild conditions (60-70°C) in polar aprotic solvents like DMF, achieving yields exceeding 85% for uridine derivatives. Critical to this pathway is the inversion of configuration at the C5' carbon, producing stereochemically defined intermediates essential for downstream biological applications [1] [4].

The Staudinger reaction employs triphenylphosphine (PPh₃) to reduce organic azides to amines through a nucleophilic addition mechanism. When applied to 5'-azido-2',5'-dideoxyuridine, the terminal nitrogen of the azide attacks the electrophilic phosphorus center, forming a phosphazide intermediate. Subsequent rearrangement releases nitrogen gas, yielding a phosphinimine that undergoes hydrolysis to the primary amine. This reaction demonstrates exceptional functional group tolerance, preserving the uracil ring and 3'-hydroxyl group without side reactions [2] [8]. Reaction optimization requires strict moisture control to prevent premature hydrolysis and anhydrous conditions during iminophosphorane formation [8].

Table 1: Key Parameters for Staudinger Reaction on Azidonucleosides

ParameterOptimal ConditionsImpact on Yield
SolventAnhydrous THF or Dioxane>90% conversion
Phosphine Equivalents1.2-1.5 eq PPh₃Prevents over-reduction
Hydrolysis Medium0.1M aq. NH₄ClQuantitative deprotection
Temperature25-40°CMinimizes epimerization

Reduction Strategies for 5'-Amino Functionalization

Alternative reduction methodologies complement the Staudinger approach for converting azido intermediates to amines. Catalytic hydrogenation using Pd/C (10% w/w) under atmospheric hydrogen achieves near-quantitative reduction within 2 hours. This method necessitates acidic buffers (pH 4-5) to prevent catalyst poisoning by the nucleobase, though it risks undesired saturation of the uracil C5-C6 double bond. Dithiothreitol (DTT) reduction provides a metal-free alternative, operating effectively at physiological pH but requiring extended reaction times (12-18 hours) and generating stoichiometric disulfide byproducts that complicate purification [1] [8].

The 5'-amino group in 2',5'-dideoxy-5'-aminouridine exhibits significantly enhanced nucleophilicity (pKa ~7.5) compared to typical alkylamines (pKa ~10.6), enabling selective reactions under physiological conditions. This property arises from the α-effect of the adjacent ribose oxygen, facilitating conjugation and lowering the amine's basicity. Spectroscopic characterization (¹H NMR) confirms this electronic perturbation, showing a distinctive downfield shift (Δδ 0.8 ppm) for the C1' anomeric proton relative to unmodified uridine [4] [9].

Triphosphate Derivatization via Trisodium Trimetaphosphate

Conversion of 5'-aminonucleosides to 5'-N-triphosphate nucleotides employs trisodium trimetaphosphate (Na₃P₃O₉) activated by tris(hydroxymethyl)aminomethane (Tris buffer). The reaction mechanism involves nucleophilic attack of the 5'-amino group on the electrophilic phosphorus of the cyclic trimetaphosphate, generating a phosphoramidate adduct that subsequently hydrolyzes to the linear triphosphate. Optimized conditions (pH 8.5-9.0, 4°C, 12 hours) achieve 70-85% yields while minimizing pyrophosphate hydrolysis and regioisomer formation [1] [4].

³¹P NMR spectroscopy reveals characteristic chemical shifts for the phosphoramidate bond: α-phosphate resonates at δ -5.5 to -6.0 ppm (doublet), distinct from natural phosphodiester linkages (δ 0 to -1 ppm). The β- and γ-phosphates appear as triplets near δ -21.0 ppm and δ -8.5 ppm, respectively, confirming regiospecific formation of the 5'-N-triphosphate structure. This analytical signature enables rapid purity assessment of synthetic nucleotides before biological evaluation [1] [4].

Table 2: Triphosphate Derivatization Efficiency Across Nucleosides

5'-AminonucleosideReaction Yield (%)Purity (HPLC)Klenow Incorporation Efficiency
5'-Amino-dU82 ± 3>98%++++
5'-Amino-dC78 ± 497%+++
5'-Amino-dA85 ± 2>98%++++
5'-Amino-dG70 ± 595%++
5'-Amino-I (Inosine)75 ± 396%+++

Protection-Deprotection Schemes for Nucleoside Modifications

Selective modification of uridine derivatives necessitates orthogonal protection strategies. The 2',3'-O-isopropylidene ketal provides robust protection for diol systems under neutral and basic conditions, installed quantitatively using acetone dimethyl acetal catalyzed by camphorsulfonic acid (CSA). Deprotection occurs under mild aqueous acid (0.1M HCl, 25°C, 1h) without cleaving glycosidic bonds or phosphoramidate linkages. For base-sensitive intermediates, tert-butyldimethylsilyl (TBS) groups offer superior stability, removed selectively by tetra-n-butylammonium fluoride (TBAF) in THF [4] [9].

Uracil N3-protection proves essential during Staudinger reduction to prevent phosphine addition across the C5-C6 double bond. Benzoyl chloride in pyridine affords the N3-benzoylated uridine derivative in >90% yield. Subsequent deprotection employs concentrated ammonium hydroxide/methanol (3:1 v/v) at 0°C for 4 hours, minimizing phosphoramidate hydrolysis. When combining multiple protecting groups, sequential deprotection follows the hierarchy: acid-labile groups > silyl ethers > base-labile esters, enabling precise chemoselectivity [4] [9].

Properties

CAS Number

35959-38-7

Product Name

Uridine, 5'-amino-2',5'-dideoxy-

IUPAC Name

1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

InChI

InChI=1S/C9H13N3O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6+,8+/m0/s1

InChI Key

ABYZQSMQSHNEMQ-SHYZEUOFSA-N

SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CN)O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CN)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN)O

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